N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound is a heterocyclic tricyclic system featuring a unique combination of sulfur (dithia), nitrogen (triaza), and oxygen (oxo) atoms. The core structure comprises a fused tricyclic scaffold with substituents at specific positions:
- 2-methoxyphenyl group: Electron-donating methoxy substituent at the ortho position of the phenyl ring.
- 4-nitrophenyl group: Strong electron-withdrawing nitro group at the para position.
- Methyl group: At position 4, contributing to steric and electronic modulation.
Its characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5S2/c1-12-18-21(35-19(12)20(29)24-15-5-3-4-6-17(15)33-2)25-23-27(22(18)30)26-16(11-34-23)13-7-9-14(10-8-13)28(31)32/h3-10H,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPMCYUUQDOMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound with potential biological activities. The exploration of its biological properties is essential for understanding its applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a tricyclic structure with multiple functional groups that may influence its biological activity. The presence of methoxy and nitro substituents on the phenyl rings can enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial and antifungal properties. The following sections summarize the findings related to the biological activities of this compound.
Antibacterial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.025 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results suggest that the compound has a potent antibacterial effect, particularly against Enterobacter cloacae, which was found to be the most sensitive strain tested .
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have demonstrated antifungal activity.
| Fungal Strain | MIC | MBC |
|---|---|---|
| Candida albicans | 0.006 mg/mL | 0.012 mg/mL |
| Aspergillus fumigatus | 0.020 mg/mL | 0.040 mg/mL |
The antifungal activity was notably effective against Candida albicans, indicating a broad spectrum of action against fungal pathogens .
The mechanism underlying the antibacterial activity is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial metabolism .
Additionally, cytotoxicity assessments using MTT assays on normal human cells indicated that while the compound exhibits strong antimicrobial properties, it also maintains a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Compound A : 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- Key Differences :
- Heteroatoms : Lacks sulfur atoms (dithia) but includes an additional nitrogen in the triaza system.
- Substituents :
- Benzyl group at position 6 (vs. 4-methyl in the target compound).
- 2,4-Dimethoxyphenyl (electron-donating groups at both ortho and para positions vs. single 2-methoxyphenyl).
Compound B : N-(4-Chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Key Differences :
- Core Structure : Tetrahydropyrimidine (6-membered ring) vs. tricyclic system.
- Substituents :
- 3-Nitrophenyl (meta-nitro vs. para-nitro in the target compound).
- Thioxo (sulfur-containing carbonyl) vs. oxo group.
Electronic and Steric Effects of Substituents
| Substituent | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Groups | 2-Methoxyphenyl, 4-Nitrophenyl | 2,4-Dimethoxyphenyl, Benzyl | 4-Chloro/methoxyphenyl, 3-Nitrophenyl |
| Electron Effects | Mixed (donor + acceptor) | Strong donor (dimethoxy) | Variable (chloro/methoxy) |
| Steric Bulk | Moderate (methyl) | High (benzyl) | Low (methyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
